molecular formula C16H14N2O3 B5289026 N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide

N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide

Cat. No.: B5289026
M. Wt: 282.29 g/mol
InChI Key: IZTHVLJVQRUBOW-UHFFFAOYSA-N
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Description

N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide is a heterocyclic compound that features a chromeno-pyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromone derivative with a pyridine derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as antiproliferative activity against cancer cells.

    Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyridine derivatives and heterocyclic compounds with related structures. Examples include:

  • 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
  • 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide is unique due to its specific substitution pattern and the presence of both chromone and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-3-13(19)18-15-14-11(8-9(2)17-15)10-6-4-5-7-12(10)21-16(14)20/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTHVLJVQRUBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CC2=C1C(=O)OC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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